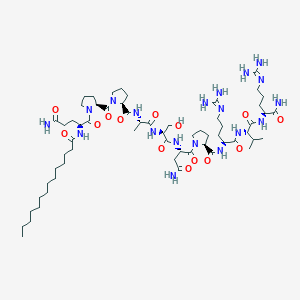
动力蛋白抑制肽,肉豆蔻酰化(对照)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Myristoyl-Gln-Pro-Pro-Ala-Ser-Asn-Pro-Arg-Val-Arg-NH2 is a synthetic peptide known for its biological activity as a dynamin inhibitor. This compound interferes with the binding of amphiphysin and dynamin, which are crucial for various cellular processes, including endocytosis and vesicle trafficking .
科学研究应用
Myristoyl-Gln-Pro-Pro-Ala-Ser-Asn-Pro-Arg-Val-Arg-NH2 has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes involving dynamin and amphiphysin.
Medicine: Explored for potential therapeutic applications in diseases where dynamin-mediated processes are dysregulated.
Industry: Utilized in the development of peptide-based drugs and biochemical assays.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of myristoyl-Gln-Pro-Pro-Ala-Ser-Asn-Pro-Arg-Val-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, scavengers, and water.
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, purification techniques such as HPLC are employed to isolate the desired peptide from by-products and impurities.
化学反应分析
Types of Reactions
Myristoyl-Gln-Pro-Pro-Ala-Ser-Asn-Pro-Arg-Val-Arg-NH2 can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, if present.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT.
Substitution: Amino acid residues can be substituted with other residues to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: DTT or TCEP.
Substitution: Amino acid derivatives and coupling agents like HBTU.
Major Products
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
作用机制
The compound exerts its effects by inhibiting the interaction between dynamin and amphiphysin. Dynamin is a GTPase involved in membrane fission events, and its inhibition can disrupt endocytosis and other vesicle trafficking processes. The peptide binds to the proline-rich domain of dynamin, preventing its association with amphiphysin and other SH3 domain-containing proteins .
相似化合物的比较
Similar Compounds
- Myristoyl-Gly-Pro-Pro-Ala-Ser-Asn-Pro-Arg-Val-Arg-NH2
- Myristoyl-Gln-Pro-Pro-Ala-Ser-Asn-Pro-Arg-Val-Lys-NH2
Uniqueness
Myristoyl-Gln-Pro-Pro-Ala-Ser-Asn-Pro-Arg-Val-Arg-NH2 is unique due to its specific sequence and myristoylation, which enhances its membrane-binding properties and biological activity. The presence of multiple proline residues also contributes to its structural rigidity and interaction with target proteins.
属性
分子式 |
C61H107N19O14 |
|---|---|
分子量 |
1330.64 |
IUPAC 名称 |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-1-[(2S)-1-[(2S)-5-amino-5-oxo-2-(tetradecanoylamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C61H107N19O14/c1-5-6-7-8-9-10-11-12-13-14-15-26-48(84)72-40(27-28-46(62)82)57(92)80-33-20-25-45(80)59(94)79-32-19-23-43(79)54(89)71-37(4)51(86)76-42(35-81)53(88)75-41(34-47(63)83)58(93)78-31-18-24-44(78)55(90)74-39(22-17-30-70-61(67)68)52(87)77-49(36(2)3)56(91)73-38(50(64)85)21-16-29-69-60(65)66/h36-45,49,81H,5-35H2,1-4H3,(H2,62,82)(H2,63,83)(H2,64,85)(H,71,89)(H,72,84)(H,73,91)(H,74,90)(H,75,88)(H,76,86)(H,77,87)(H4,65,66,69)(H4,67,68,70)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,49-/m0/s1 |
SMILES |
CCCCCCCCCCCCCC(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



